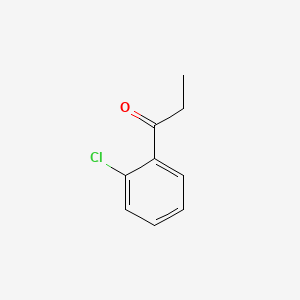

1-(2-Chlorophenyl)propan-1-one

Descripción general

Descripción

1-(2-Chlorophenyl)propan-1-one, also known as 2-Chloro-1-phenylpropan-1-one, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of phenylpropanone and is characterized by the presence of a chlorine atom attached to the phenyl ring. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{Cl} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{Cl})\text{COCH}_2\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-chlorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-chlorophenylpropan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products:

Oxidation: 2-Chlorophenylacetic acid.

Reduction: 2-Chlorophenylpropan-1-ol.

Substitution: 2-Methoxyphenylpropan-1-one (if methoxylation is performed).

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to modulate their activity.

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)propan-1-one can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)propan-1-one: Similar structure but with the chlorine atom at the para position, which may result in different reactivity and biological activity.

1-(2-Bromophenyl)propan-1-one: Bromine instead of chlorine, which can affect the compound’s reactivity and interactions.

1-Phenylpropan-1-one: Lacks the halogen substituent, leading to different chemical properties and applications.

Actividad Biológica

1-(2-Chlorophenyl)propan-1-one, also known as 2-chloro-1-phenylpropan-1-one, is an organic compound with the molecular formula C9H9ClO and a molecular weight of approximately 168.62 g/mol. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its structural characteristics that allow it to interact with various biological targets.

Chemical Structure and Synthesis

The compound features a chlorine atom attached to a phenyl ring, classifying it as a chlorinated derivative of phenylpropanone. The synthesis of this compound can be achieved through several methods, with one common approach being the Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the propanone functional group while retaining the chlorophenyl moiety, contributing to its unique reactivity and potential applications in medicinal chemistry and organic synthesis .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses inhibitory effects against certain bacterial and fungal strains, suggesting potential applications in antimicrobial therapies. The specific mechanisms by which it exerts these effects are still under investigation, but preliminary data indicate that it may influence enzyme activity and receptor binding .

2. Enzyme Modulation

The structural similarity of this compound to biologically active molecules allows it to interact with various enzymes. These interactions can modulate enzyme activities, which may lead to significant effects on metabolic pathways and biological functions .

3. Receptor Interactions

There is evidence suggesting that this compound can bind to specific receptors, potentially influencing their activity. This characteristic makes it a compound of interest for pharmacological studies aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research conducted on enzyme kinetics revealed that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in drug design .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorophenyl)propan-1-one | C9H9ClO | Chlorine at para position may alter reactivity |

| 1-(2-Bromophenyl)propan-1-one | C9H9BrO | Bromine instead of chlorine affects reactivity |

| 2-Chloro-1-(4-chlorophenyl)propan-2-one | C10H10Cl2O | Contains two chlorine substituents on different rings |

The uniqueness of this compound lies in its specific combination of chlorinated aromatic groups and the propanone functional group, which imparts distinct chemical properties influencing its reactivity and biological activity .

Q & A

Q. Basic: What are the primary synthetic routes for synthesizing 1-(2-Chlorophenyl)propan-1-one?

Methodological Answer:

The compound is commonly synthesized via Friedel-Crafts acylation , where 2-chlorobenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

Substrate Preparation : Ensure anhydrous conditions to prevent catalyst deactivation.

Reaction Optimization : Control temperature (typically 0–50°C) to minimize side reactions like polyacylation.

Work-up : Quench the reaction with ice-water, followed by extraction with dichloromethane and purification via recrystallization or column chromatography.

Similar protocols are validated in the synthesis of analogous chlorinated ketones, where regioselectivity is influenced by the electron-withdrawing effect of the chlorine substituent .

Q. Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Look for a strong C=O stretch near 1640–1680 cm⁻¹ (ketone) and C-Cl absorption at 750–800 cm⁻¹ , as observed in structurally similar chlorinated ketones .

- ¹H NMR : The aromatic protons of the 2-chlorophenyl group show splitting patterns (e.g., doublets at δ 7.2–7.6 ppm due to para coupling). The propanone methyl groups appear as a triplet (δ 1.2–1.5 ppm) and a quartet (δ 2.8–3.2 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 168 (M⁺) and fragments like [M-Cl]⁺ confirm the structure.

Q. Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

Discrepancies in X-ray diffraction (XRD) data often arise from twinning or disorder . To address this:

Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.

Software Tools : Employ SHELXL for refinement, which handles twinning via the TWIN/BASF commands and incorporates restraints for disordered atoms .

Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants to confirm bond lengths) and computational models (DFT-optimized geometries) .

Q. Advanced: What strategies mitigate challenges in differentiating constitutional isomers during synthesis?

Methodological Answer:

Isomeric by-products (e.g., 3- or 4-chloro derivatives) can form due to competing reaction pathways. To isolate the desired 2-chloro isomer:

Chromatographic Separation : Use HPLC with a chiral stationary phase or GC-MS to exploit differences in polarity/volatility .

Crystallographic Screening : Recrystallize in non-polar solvents (e.g., hexane) to favor the thermodynamically stable isomer.

Kinetic Control : Optimize reaction time and temperature to favor the kinetically favored product, as demonstrated in halogenated propanone syntheses .

Q. Advanced: How can reaction conditions be optimized to minimize halogenated by-products?

Methodological Answer:

Side products like dihalogenated derivatives or rearranged intermediates can be reduced by:

Catalyst Selection : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce electrophilic overactivation.

Solvent Effects : Use nitrobenzene or CS₂ to stabilize reactive intermediates and suppress polyhalogenation .

Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to aromatic substrate to avoid excess acylation.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSCBJDORATYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212607 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-18-8 | |

| Record name | o-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.